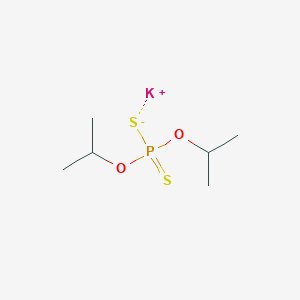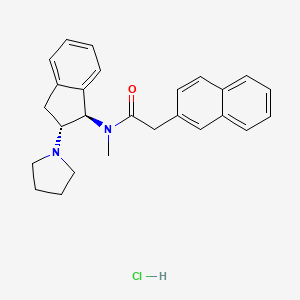
2-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(±)- is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a naphthalene ring, an acetamide group, and a pyrrolidinyl-indene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(±)- typically involves multiple steps. The process begins with the preparation of the naphthaleneacetamide precursor, followed by the introduction of the pyrrolidinyl-indene group. The final step involves the methylation of the amide nitrogen and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(±)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(±)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved in its action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Naphthaleneacetamide derivatives: Compounds with similar naphthaleneacetamide structures but different substituents.
Pyrrolidinyl-indene derivatives: Compounds with similar pyrrolidinyl-indene moieties but different functional groups.
Uniqueness
The uniqueness of 2-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(±)- lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
116627-88-4 |
|---|---|
Molecular Formula |
C26H29ClN2O |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-methyl-2-naphthalen-2-yl-N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H28N2O.ClH/c1-27(25(29)17-19-12-13-20-8-2-3-9-21(20)16-19)26-23-11-5-4-10-22(23)18-24(26)28-14-6-7-15-28;/h2-5,8-13,16,24,26H,6-7,14-15,17-18H2,1H3;1H/t24-,26-;/m1./s1 |
InChI Key |
NRALTXQWUQYHHE-KIYHWMLUSA-N |
Isomeric SMILES |
CN([C@H]1[C@@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC5=CC=CC=C5C=C4.Cl |
Canonical SMILES |
CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC5=CC=CC=C5C=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


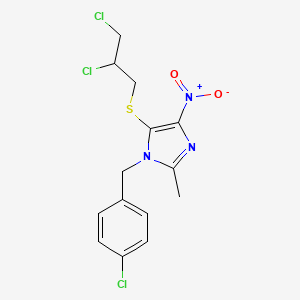
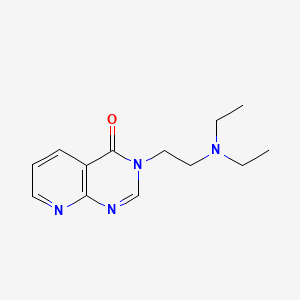

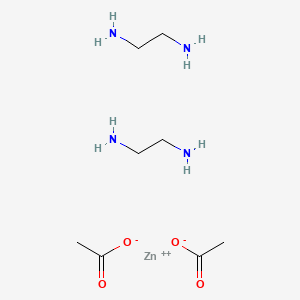
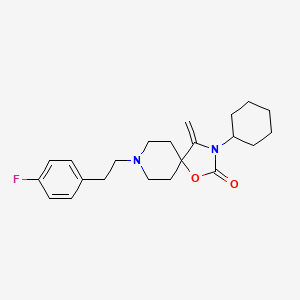


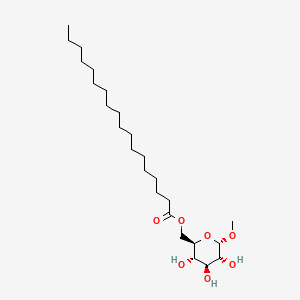
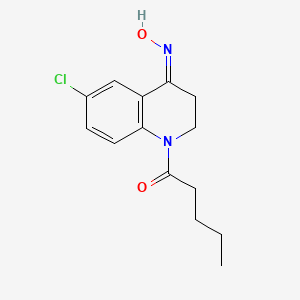

![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)


